molecular formula C10H7N5 B039736 3-Tetrazol-1-yl-quinoline CAS No. 111359-80-9

3-Tetrazol-1-yl-quinoline

Cat. No. B039736
CAS RN: 111359-80-9
M. Wt: 197.2 g/mol
InChI Key: SECOUIRYEHHHFS-UHFFFAOYSA-N
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Description

3-Tetrazol-1-yl-quinoline is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound, and a tetrazole ring, which is a class of synthetic organic heterocyclic compounds . The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .

Mechanism of Action

The mechanism of action of tetrazole compounds is often related to their ability to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . Interestingly, they have the largest number of nitrogen atoms for any viable heterocycle since pentazoles are extremely explosive even at low temperatures .

Future Directions

Tetrazoles and its derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these biological activities and developing new drugs based on tetrazole derivatives.

properties

IUPAC Name

3-(tetrazol-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-2-4-10-8(3-1)5-9(6-11-10)15-7-12-13-14-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOUIRYEHHHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344584
Record name 3-Tetrazol-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tetrazol-1-yl-quinoline

CAS RN

111359-80-9
Record name 3-Tetrazol-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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